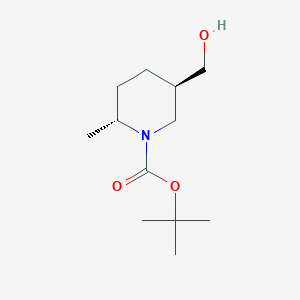

tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Description

tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative protected by a tert-butyloxycarbonyl (Boc) group. This compound is characterized by a hydroxymethyl substituent at the 5-position and a methyl group at the 2-position of the piperidine ring, with both stereocenters in the R configuration. Its molecular formula is C₁₂H₂₃NO₃, and its CAS registry number is 1009376-93-5 . The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic procedures, making it a valuable intermediate in pharmaceutical and agrochemical research.

Structural confirmation is typically achieved via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For example, analogous compounds like tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate exhibit distinct NMR signals for stereospecific protons and carbons, such as δ 3.62–4.05 ppm for hydroxymethyl protons and δ 79.72 ppm for the Boc carbonyl carbon .

Properties

IUPAC Name |

tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-9-5-6-10(8-14)7-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQQCJIHTNEJEK-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Hydroxymethyl Group: This can be achieved through hydroxymethylation reactions, where a hydroxymethyl group is introduced to the piperidine ring using formaldehyde and a suitable base.

Esterification: The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl chloroformate and a base such as triethylamine.

Methylation: The methyl group is typically introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to facilitate the direct introduction of the tert-butoxycarbonyl group, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate has been investigated for its potential therapeutic effects in various diseases:

- Neurodegenerative Disorders : The compound's structural similarity to neurotransmitter analogs suggests possible roles in modulating neurotransmitter systems, particularly in conditions like Alzheimer's disease .

- Pain Management : Research indicates that derivatives of this compound may exhibit analgesic properties, making them candidates for pain relief therapies .

Organic Synthesis

In organic chemistry, this compound serves as an important building block due to its functional groups:

- Synthetic Intermediates : It is used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

- Chiral Synthesis : The presence of stereocenters allows for the development of chiral compounds, which are crucial in the pharmaceutical industry for creating enantiomerically pure drugs .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of piperidine derivatives, including this compound. In vitro assays demonstrated that this compound could reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Analgesic Properties

Research conducted on various piperidine derivatives indicated that certain modifications led to enhanced analgesic activity. The structure of this compound was pivotal in optimizing these effects through targeted modifications .

Mechanism of Action

The mechanism by which tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate exerts its effects depends on its application. In pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl ester group can influence the compound’s stability and reactivity, affecting its overall mechanism of action.

Comparison with Similar Compounds

tert-Butyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate (CAS: 1616373-52-4)

- Structure : Differs in the stereochemistry at C5 (S instead of R) and lacks the hydroxymethyl group.

- Properties: Molecular weight 215.29 g/mol (C₁₁H₂₁NO₃). The absence of the hydroxymethyl group reduces polarity, leading to lower solubility in polar solvents compared to the target compound .

tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate (CAS: 1431473-05-0)

- Structure : Contains a hydroxyl group at C5 instead of hydroxymethyl.

- Synthesis : Prepared via sodium hydride (NaH)-mediated alkylation in DMF, similar to methods used for azide-functionalized analogs .

Functional Group Modifications

tert-Butyl 2-((N-(3,4-difluorophenyl)propionamido)methyl)piperidine-1-carboxylate (Compound 7, )

- Structure : Features a propionamide substituent at C2 instead of hydroxymethyl.

tert-Butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate (CAS: 942425-69-6)

- Structure : Contains two ketone groups at C2 and C4, altering electronic properties.

- Applications : Used as a precursor for diketopiperazine scaffolds in drug discovery. Molecular weight 227.26 g/mol .

Piperazine Analogs

(2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS: 1403898-64-5)

- Structure : Piperazine ring instead of piperidine, with an additional nitrogen atom.

- Properties : Higher basicity due to the piperazine ring, influencing solubility and reactivity. Molecular weight 230.3 g/mol .

Comparative Data Table

Key Research Findings

Synthetic Flexibility : Hydroxymethyl groups enable further functionalization (e.g., oxidation to carboxylic acids or conjugation with pharmacophores), as demonstrated in analogs like tert-Butyl (2R,5R)-5-(3-azidopropoxy)-2-benzylpiperidine-1-carboxylate .

Thermal Stability : Boc-protected piperidines generally exhibit higher stability (>100°C) than unprotected analogs, making them suitable for high-temperature reactions .

Biological Activity

Tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a synthetic organic compound with notable applications in medicinal chemistry and organic synthesis. This compound, characterized by its unique piperidine structure and functional groups, has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article delves into the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₃NO₃

- Molecular Weight : 229.32 g/mol

- Functional Groups : Piperidine ring, hydroxymethyl group, tert-butyl ester

The stereochemistry of this compound plays a crucial role in its biological interactions, enhancing its effectiveness in various applications.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

1. Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of key enzymes involved in neurodegenerative diseases. For instance, studies have shown that it can effectively inhibit β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease.

2. Receptor Binding

This compound may interact with receptors related to the central nervous system (CNS) and cardiovascular health. Its structural properties allow it to modulate receptor functions effectively.

3. Neuroprotective Effects

In vitro studies have indicated that this compound can protect astrocytes from amyloid-beta (Aβ) induced toxicity, suggesting its potential role in mitigating neurodegenerative conditions.

Summary of Biological Activities

Study 1: Inhibition of β-Secretase

A recent study evaluated the inhibitory effects of this compound on β-secretase. The compound exhibited an IC₅₀ value of 15.4 nM, indicating strong inhibitory potential against this enzyme critical for amyloid plaque formation in Alzheimer's disease.

Study 2: Neuroprotective Effects on Astrocytes

In a controlled experiment involving astrocyte cultures treated with Aβ 1-42, the compound showed a significant increase in cell viability when co-administered with Aβ compared to Aβ treatment alone. This suggests that this compound can mitigate the toxic effects of Aβ on astrocytes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including Boc protection/deprotection, functional group transformations (e.g., hydroxylation, methylation), and chiral resolution. For example, analogous piperidine derivatives are synthesized via coupling reactions using tert-butyl carbamate intermediates under controlled conditions (e.g., TFA-mediated deprotection at 0–25°C for 1–4 hours) . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of reagents (e.g., DIEA for pH control), and using chiral catalysts to preserve stereochemistry .

Q. How can the purity and stereochemical integrity of this compound be validated post-synthesis?

- Methodological Answer : Characterization requires a combination of:

- NMR Spectroscopy : H and C NMR to confirm structural integrity (e.g., tert-butyl group at δ ~1.4 ppm, hydroxymethyl protons at δ ~3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z 244.2) .

- Chiral HPLC : Use of chiral stationary phases (e.g., amylose-based columns) to confirm enantiomeric excess (>98%) .

Q. What are the critical storage conditions to ensure stability of this compound?

- Methodological Answer : Store at –20°C in inert, airtight containers under nitrogen. Avoid exposure to moisture, strong oxidizing agents, and acidic/basic conditions, which may hydrolyze the Boc group or oxidize the hydroxymethyl moiety . Stability under these conditions is typically >2 years when purity exceeds 95% .

Advanced Research Questions

Q. How do the stereochemical configurations (2R,5R) influence the compound’s reactivity in downstream functionalization reactions?

- Methodological Answer : The stereochemistry impacts regioselectivity in reactions like amidation or alkylation. For example, the axial hydroxymethyl group in the (2R,5R) configuration may sterically hinder nucleophilic attacks at the piperidine nitrogen, favoring reactions at the hydroxymethyl site. Computational modeling (DFT calculations) and kinetic studies (e.g., monitoring reaction intermediates via F NMR) can elucidate steric and electronic effects .

Q. What analytical strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent used). A robust approach includes:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).

- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- Orthogonal Assays : Compare results from fluorescence-based assays with SPR or ITC for binding affinity validation .

Q. How does the hydroxymethyl group participate in hydrogen-bonding interactions with biological targets, and how can this be probed experimentally?

- Methodological Answer : The hydroxymethyl group can act as a hydrogen-bond donor/acceptor in enzyme active sites. Techniques include:

- X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) to map interaction sites.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics upon hydroxyl group modification (e.g., methylation to eliminate H-bonding) .

Q. What are the implications of using this compound as a chiral building block in pharmaceutical intermediates?

- Methodological Answer : Its rigid piperidine scaffold and stereochemical control make it valuable for designing CNS-targeted drugs. Case studies include coupling with fluorinated aryl groups to enhance blood-brain barrier permeability. Key metrics include % enantiomeric excess (≥99%) and scalability of asymmetric synthesis routes (e.g., telescoped reactions to minimize isolation steps) .

Data Contradiction Analysis

Q. Conflicting reports on hydrolytic stability of the Boc group under acidic conditions: How to reconcile?

- Methodological Answer : Stability varies with acid strength and solvent. For example, TFA in DCM (1:1 v/v) cleaves Boc groups within 1 hour at 25°C, while dilute HCl in dioxane requires longer times. Validate via LC-MS tracking of deprotection byproducts (e.g., tert-butanol) and adjust conditions to balance reaction rate vs. byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.